molecular formula C10H19NO4 B2774381 2-{[(Tert-butoxy)carbonyl](methyl)amino}butanoic acid CAS No. 140224-14-2

2-{[(Tert-butoxy)carbonyl](methyl)amino}butanoic acid

Cat. No.: B2774381
CAS No.: 140224-14-2
M. Wt: 217.265
InChI Key: QIXDRLIEARGEQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{(Tert-butoxy)carbonylamino}butanoic acid is a chemical compound with the molecular formula C10H19NO4. It is commonly used in organic synthesis, particularly as a protecting group for amines. The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group that can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(tert-butoxy)carbonylamino}butanoic acid typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O). The reaction can be carried out in various solvents, including tetrahydrofuran (THF) and acetonitrile (MeCN), and often requires the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) . The reaction conditions can vary, but common methods include:

Industrial Production Methods

Industrial production of 2-{(tert-butoxy)carbonylamino}butanoic acid follows similar synthetic routes but is optimized for large-scale synthesis. The use of flow microreactor systems has been reported to enhance the efficiency, versatility, and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

2-{(Tert-butoxy)carbonylamino}butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Boc group removal yields the free amine, which can then undergo further reactions .

Mechanism of Action

The mechanism of action of 2-{(tert-butoxy)carbonylamino}butanoic acid primarily involves the protection of amine groups. The Boc group is added to the amine under basic conditions, forming a stable carbamate. This protects the amine from unwanted reactions during subsequent synthetic steps. The Boc group can be removed under acidic conditions, regenerating the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{(Tert-butoxy)carbonylamino}butanoic acid is unique due to its specific structure and the presence of the Boc group, which provides stability and protection to amine functionalities during complex synthetic processes. Its versatility and efficiency in protecting amines make it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-6-7(8(12)13)11(5)9(14)15-10(2,3)4/h7H,6H2,1-5H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIXDRLIEARGEQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.